2-Hexyl-1,3-thiazolidine-4-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hexyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-2-3-4-5-6-9-11-8(7-14-9)10(12)13/h8-9,11H,2-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDGCSSFNOHHPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1NC(CS1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801287334 | |
| Record name | 2-Hexyl-4-thiazolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801287334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14347-74-1 | |
| Record name | 2-Hexyl-4-thiazolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14347-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hexyl-4-thiazolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801287334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Hexyl 1,3 Thiazolidine 4 Carboxylic Acid and Its Analogs
Classical Cyclocondensation Approaches
The foundational method for synthesizing 2-Hexyl-1,3-thiazolidine-4-carboxylic acid involves the direct condensation of L-cysteine with heptanal (B48729). This reaction is a cornerstone of thiazolidine (B150603) chemistry. ekb.eg
Nucleophilic Cyclization of L-Cysteine with Aliphatic Aldehydes
The synthesis of 2-substituted-1,3-thiazolidine-4-carboxylic acids is readily accomplished by the reaction of L-cysteine with aliphatic or aromatic aldehydes. ekb.eg The formation of this compound specifically involves the reaction between L-cysteine and heptanal. The mechanism is believed to proceed via a condensation reaction. researchgate.net The process begins with a nucleophilic attack of the amino group of L-cysteine on the carbonyl carbon of the aldehyde. This is followed by an intramolecular cyclization involving the thiol group, which attacks the intermediate imine, leading to the formation of the stable five-membered thiazolidine ring. researchgate.net This straightforward cyclocondensation provides a direct route to a variety of 2-alkyl-thiazolidine-4-carboxylic acids.
Stereoselective Control and Diastereomeric Formation in Thiazolidine Synthesis
The reaction between L-cysteine, a chiral amino acid (R-configuration at C-4), and an aldehyde, such as heptanal, creates a new stereocenter at the C-2 position of the thiazolidine ring. This results in the formation of a mixture of diastereomers: (2R,4R)-cis and (2S,4R)-trans isomers. ekb.egnanobioletters.com The ratio of these diastereomers is influenced by several factors, including the solvent and the reaction conditions. nanobioletters.com For instance, studies on related syntheses have shown that in DMSO, the trans isomer may be favored, while in chloroform, the cis isomer can be the major product. nanobioletters.com The ability to control the stereochemical outcome is a critical aspect of synthesizing specific isomers for various applications. X-ray crystallography studies on similar compounds have confirmed the cis configuration between the sugar moiety and the carboxylate group in condensation products of L-cysteine with D-hexoses. nih.gov
Reaction Conditions and Solvent Effects in Thiazolidine Ring Formation
The formation of the thiazolidine ring is significantly influenced by the reaction environment. Key parameters include pH, temperature, and the choice of solvent. The reaction is typically carried out in an aqueous or alcoholic medium. ekb.eg The pH of the solution can affect the rate of reaction and the stability of the final product; a pH range of 6 to 10 is often preferred for the condensation. google.com Temperature also plays a role, with reactions commonly conducted between 15°C and 60°C. google.com As mentioned, the solvent can have a profound effect on the diastereomeric ratio of the products. nanobioletters.com For example, the reaction of (R)-cysteine with aromatic aldehydes in boiling acidified methanol (B129727) has been shown to produce diastereomeric mixtures with specific ratios. researchgate.net The choice of solvent impacts the equilibrium between the reactants and the cyclized products, thereby influencing both the yield and the stereoselectivity. nanobioletters.com
Table 1: Influence of Reaction Parameters on Thiazolidine Synthesis
| Parameter | Effect | Example/Observation | Reference |
|---|---|---|---|
| pH | Affects reaction rate and product stability. Optimal range is often slightly basic. | A preferred pH range of 7.0 to 9.5 has been reported for producing 2-substituted-thiazolidine-4-carboxylic acids. | google.com |
| Temperature | Influences the rate of reaction. | Typical reaction temperatures range from 15°C to 60°C. | google.com |
| Solvent | Impacts the diastereomeric ratio (cis/trans isomer formation). | In the synthesis of a thiazolidine derivative, DMSO favored the trans isomer, while CDCl3 favored the cis isomer. | nanobioletters.com |
| Reactant Concentration | Can affect the reaction yield. | Aqueous solutions containing 5% to 20% of the carbonyl compound are preferable. | google.com |
Multicomponent Reaction Strategies for 1,3-Thiazolidin-4-ones
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. For the synthesis of thiazolidine derivatives, particularly 1,3-thiazolidin-4-ones, one-pot MCRs are highly valuable. A common strategy involves the reaction of an amine, an aldehyde, and a thiol-containing compound like thioglycolic acid. researchgate.netbenthamdirect.com While this approach directly yields the 1,3-thiazolidin-4-one core, it represents a versatile method for creating a library of related heterocyclic compounds. For instance, a one-pot, three-component reaction of an aromatic amine, an aromatic aldehyde, and thioglycolic acid can produce 1,3-thiazolidin-4-ones in moderate to good yields. researchgate.netnih.gov This methodology can be adapted to generate diverse analogs by varying the aldehyde and amine components.
Green Chemistry Principles and Sustainable Methodologies in Thiazolidine Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiazolidine derivatives to minimize environmental impact. ijpsjournal.com These approaches focus on using non-toxic solvents (such as water), reducing energy consumption, and employing reusable catalysts. researchgate.netzenodo.org Microwave-assisted synthesis has emerged as a powerful tool, often leading to faster reaction times, higher yields, and cleaner reactions compared to conventional heating methods. ijpsjournal.com The use of deep eutectic solvents (DESs) as both solvent and catalyst is another innovative green strategy for synthesizing thiazolidine derivatives. frontiersin.orgnih.gov Furthermore, one-pot syntheses in aqueous media, sometimes catalyzed by substances like L-proline, align well with green chemistry principles by being energy-efficient and environmentally benign. researchgate.netbenthamdirect.com
Derivatization Strategies and Analogue Synthesis
The this compound scaffold can be readily modified to produce a wide range of analogs with potentially diverse properties. Derivatization can be targeted at several positions:
The Carboxylic Acid Group: The carboxyl group at C-4 is a common site for modification. It can be converted to esters or amides through standard coupling reactions. For example, coupling with amino acid methyl esters can yield peptide-like derivatives. researchgate.net
The Nitrogen Atom: The secondary amine in the thiazolidine ring can be acylated or alkylated, often after protection of the carboxyl group. This allows for the introduction of various substituents at the N-3 position.
The C-2 Position: The diversity of analogs primarily comes from the use of different aldehydes in the initial condensation reaction. By replacing heptanal with other aliphatic or aromatic aldehydes, a wide array of 2-substituted thiazolidine-4-carboxylic acids can be synthesized. nih.govresearchgate.net
These derivatization strategies are crucial for structure-activity relationship (SAR) studies and for fine-tuning the chemical properties of the molecule for specific applications.
Preparation of Carboxamide Derivatives from Thiazolidine Nuclei
The conversion of the carboxylic acid moiety of thiazolidine-4-carboxylic acids into carboxamide derivatives is a common strategy to expand the chemical diversity of this scaffold. This transformation is typically achieved through coupling reactions with a variety of amines. A general and efficient method involves the use of coupling agents to facilitate the formation of the amide bond.
One established method utilizes a coupling cocktail of ethyl (hydroxyimino)cyanoacetate (OxymaPure) and N,N'-diisopropylcarbodiimide (DIC) in a solvent such as N,N-dimethylformamide (DMF). mdpi.comnih.gov This approach has been successfully applied to the synthesis of a wide range of thiazolidine-2,4-dione carboxamide and amino acid derivatives. mdpi.comnih.gov The general scheme involves the reaction of a 2-(5-arylidene-2,4-dioxothiazolidin-3-yl)acetic acid with a primary or secondary amine in the presence of the OxymaPure/DIC coupling system, affording the desired carboxamide derivatives in high yields. mdpi.com
While the examples in the literature often feature the thiazolidine-2,4-dione core, the methodology is broadly applicable to other thiazolidine-4-carboxylic acids, including this compound. The key step is the activation of the carboxylic acid, which can then react with an amine.
Table 1: Illustrative Examples of Carboxamide Derivative Synthesis from Thiazolidine Acetic Acids
| Starting Thiazolidine Acid | Amine | Coupling Agents | Product | Yield (%) |
| 2-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)acetic acid | Aniline | OxymaPure/DIC | N-Phenyl-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)acetamide | >90 |
| 2-(5-(4-Chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid | Benzylamine | OxymaPure/DIC | N-Benzyl-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide | >90 |
| 2-(5-(3-Methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid | Glycine (B1666218) ethyl ester | OxymaPure/DIC | Ethyl 2-(2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetamido)acetate | >90 |
This table is a representation of the types of carboxamide derivatives that can be synthesized using the described methodology. The specific yields and reactants are based on published data for analogous compounds. mdpi.com
Approaches to Symmetric Alpha-Amino Acid Derivatives and their Integration
Symmetric α-amino acid derivatives are valuable building blocks in peptide synthesis and for the creation of unique molecular architectures. rsc.org The synthesis of such compounds often involves the α,α-disubstitution of a glycine equivalent.
One of the key strategies for the asymmetric synthesis of α,α-disubstituted α-amino acids is the electrophilic α-alkylation of amino acid enolate equivalents. researchgate.net Chiral auxiliaries are frequently employed to control the stereochemistry of the newly formed stereocenter. For example, chiral oxazinones derived from camphor (B46023) have been used to direct the diastereoselective alkylation of a glycine unit. researchgate.net
In the context of this compound, the core structure is derived from the amino acid cysteine. The synthesis of symmetric derivatives could be envisioned by utilizing a symmetric dialdehyde (B1249045) in the initial condensation with two equivalents of cysteine, followed by further modifications. Alternatively, coupling of two molecules of a thiazolidine-4-carboxylic acid derivative could lead to symmetric structures.
The integration of these symmetric units into larger molecules, such as peptides, allows for the creation of intermolecularly linked peptides or modified peptides with intramolecular linkages. rsc.org
Synthesis of Thiazolidine-Based Hybrid Structures
Molecular hybridization is a powerful strategy in drug design, where two or more pharmacophores are combined into a single molecule to create a hybrid compound with potentially enhanced biological activity or a dual mode of action. The thiazolidine ring is a popular scaffold for the development of such hybrid molecules. nih.govresearchgate.netnih.gov
A common approach to synthesizing thiazolidine-based hybrids is to link the thiazolidine core to another bioactive heterocycle through a suitable linker. For example, thiazolidine-2,4-dione has been hybridized with 2-oxo-1,2-dihydroquinoline and 2-oxoindoline moieties. nih.govresearchgate.net The synthesis typically involves a multi-step sequence, starting with the preparation of the individual heterocyclic components, followed by their coupling. nih.govresearchgate.net
In one synthetic route, a 2-chloroquinoline-3-carbaldehyde (B1585622) is condensed with thiazolidine-2,4-dione, followed by N-alkylation with a suitable linker that is then coupled to another aromatic or heterocyclic system. nih.gov Another strategy involves the Knoevenagel condensation of thiazolidine-2,4-dione with an aldehyde-functionalized heterocycle, followed by further modifications at the N3 position of the thiazolidine ring. nih.gov
Table 3: Examples of Thiazolidine-Based Hybrid Structures
| Thiazolidine Core | Hybridized Moiety | Linkage Strategy | Potential Application |
| Thiazolidine-2,4-dione | 2-Oxo-1,2-dihydroquinoline | Amide linker | VEGFR-2 Inhibition |
| Thiazolidine-2,4-dione | 2-Oxoindoline | Amide linker | Anticancer |
| Thiazolidine-2,4-dione | Isatin | N-Alkylation | Carbonic Anhydrase Inhibition |
| Thiazolidine-2,4-dione | Benzothiazole | N-Alkylation | Aldose Reductase Inhibition |
This table provides examples of different hybrid structures incorporating a thiazolidine-2,4-dione core and the general synthetic strategy employed. nih.govnih.govacs.org
Cobalt-Catalyzed Enantioselective Synthesis of Alpha-Alkyl Amino Acid Derivatives
The development of enantioselective methods for the synthesis of unnatural α-amino acids is of great importance in medicinal chemistry. Cobalt-catalyzed reactions have emerged as a powerful tool for the creation of chiral α-alkyl amino acid derivatives. nih.govresearchgate.net
A recently developed cobalt-catalyzed aza-Barbier reaction allows for the enantioselective synthesis of unnatural α-amino esters from dehydroglycines and unactivated alkyl halides. nih.gov This method avoids the need for stoichiometric chiral auxiliaries and air-sensitive organometallic reagents. The reaction proceeds under mild conditions and exhibits broad functional group tolerance, accommodating primary, secondary, and even tertiary unactivated alkyl halides. nih.gov
This catalytic reductive alkylative addition protocol could be conceptually applied to precursors of thiazolidine-4-carboxylic acids to introduce the α-hexyl group in an enantioselective manner. For instance, a suitable dehydroamino acid precursor could be alkylated using a hexyl halide in the presence of a cobalt catalyst and a chiral ligand, followed by cyclization with a thiol to form the thiazolidine ring.
Another cobalt-catalyzed enantioselective aza-Barbier reaction has been reported for the synthesis of chiral α-tertiary amino esters from ketimines and unactivated alkyl halides. dicp.ac.cn This protocol also demonstrates high enantioselectivity and functional group tolerance.
Synthesis of Bi- and Tricyclic 1,3-Thiazolidine/Thiazoline Assemblies
The synthesis of bi- and tricyclic assemblies containing 1,3-thiazolidine or 1,3-thiazoline rings linked by an exocyclic C=C double bond has garnered significant attention due to their interesting biological and material properties. osi.lvresearchgate.net These structures are often found in biologically active compounds, sensitizing dyes for solar cells, and semiconductors. osi.lvresearchgate.net
The synthetic strategies for these assemblies are diverse and depend on the desired final structure. Often, the synthesis involves the condensation of a thiazolidine derivative containing an active methylene (B1212753) group with a suitable carbonyl compound. For instance, rhodanine (B49660) (2-thioxo-1,3-thiazolidin-4-one) and its derivatives are common starting materials for the Knoevenagel condensation with aldehydes or ketones to form exocyclic double bonds.
Another approach involves the reaction of a pre-formed thiazolidine with a second heterocyclic precursor that can undergo condensation or cyclization to form the final bi- or tricyclic system. The literature provides a systematized analysis of various synthetic methods developed over the last 15 years, categorized by the types of chemical structures. osi.lvresearchgate.net
Computational Chemistry and Molecular Modeling Studies of 2 Hexyl 1,3 Thiazolidine 4 Carboxylic Acid and Thiazolidine 4 Carboxylic Acid Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern computational chemistry, providing deep insights into the electronic structure and properties of molecules. For thiazolidine-4-carboxylic acid and its derivatives, these methods are crucial for calculating the molecular descriptors used in predictive modeling.
Ab initio and Density Functional Theory (DFT) are two cornerstone methods used to study thiazolidine-4-carboxylic acid derivatives. researchgate.nettubitak.gov.trresearchgate.net Researchers employ these techniques to perform geometry optimization, which determines the most stable three-dimensional structure of the molecule, and to calculate a wide range of quantum chemical descriptors. researchgate.netresearchgate.net
A common approach involves using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and a 6-31++G** basis set. researchgate.net This level of theory has proven effective for optimizing the molecular structures and calculating electronic properties of these compounds. researchgate.netekb.eg The calculations provide data on atomic charges, dipole moments, polarizability, and molecular energies, which are essential for understanding molecular behavior and for building predictive models. researchgate.net
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing the chemical reactivity and electronic properties of a molecule. researchgate.nettubitak.gov.trnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter indicating the molecule's chemical stability and reactivity. researchgate.net
For thiazolidine-4-carboxylic acid derivatives, HOMO and LUMO energies are calculated using ab initio or DFT methods and are frequently used as descriptors in Quantitative Structure-Property Relationship (QSPR) studies. researchgate.netresearchgate.net These values help to quantify the effects of different substituents at the C-2 position on the electronic character of the entire molecule.
Table 1: Representative Frontier Orbital Energies for Thiazolidine-4-Carboxylic Acid Derivatives Please note: This table presents example data for illustrative derivatives to show the application of the methodology, as specific values for 2-Hexyl-1,3-thiazolidine-4-carboxylic acid are not available in the cited literature.
| Derivative (Substituent at C-2) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 2-H | -6.45 | -0.87 | 5.58 |
| 2-Methyl | -6.31 | -0.79 | 5.52 |
| 2-Phenyl | -5.98 | -1.12 | 4.86 |
| 2-(4-Chlorophenyl) | -6.05 | -1.25 | 4.80 |
Analysis of the electrostatic potential (ESP) and the distribution of local atomic charges provides crucial information about a molecule's reactivity. researchgate.nettubitak.gov.tr The ESP map reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are potential sites for chemical reactions.
Quantitative Structure-Property Relationship (QSPR) Modeling
QSPR is a computational technique that aims to create a mathematical relationship between the structural features of a molecule and its physicochemical properties. researchgate.netijprajournal.com This approach is particularly valuable for predicting the properties of new or untested compounds, saving time and resources.
The acidity constant (pKa) is a critical parameter for any acidic compound, influencing its behavior in different environments. QSPR models have been successfully developed to predict the pKa of 2-substituted thiazolidine-4-carboxylic acid derivatives. researchgate.nettubitak.gov.tr
These models are often built using the partial least squares (PLS) algorithm, combined with a variable selection method like genetic algorithms (GA-PLS). tubitak.gov.trtubitak.gov.tr The input variables for the model are the quantum chemical descriptors calculated via ab initio methods, including local atomic charges, electrostatic potentials, and HOMO-LUMO energies. researchgate.nettubitak.gov.tr Studies have demonstrated that these models can predict the pKa values with a high degree of accuracy, achieving relative errors of prediction lower than 1.5%. tubitak.gov.trtubitak.gov.tr
Table 2: Experimental and Predicted Acidity Constants (pKa) for Various Thiazolidine-4-Carboxylic Acid Derivatives using a GA-PLS Model This table showcases the predictive power of QSPR models for this class of compounds.
| Compound (Substituent at C-2) | Experimental pKa | Predicted pKa | Relative Error (%) |
|---|---|---|---|
| H | 6.19 | 6.18 | -0.16 |
| Methyl | 6.01 | 6.02 | 0.17 |
| Ethyl | 5.98 | 5.97 | -0.17 |
| Propyl | 5.95 | 5.96 | 0.17 |
| Isopropyl | 5.77 | 5.78 | 0.17 |
| Phenyl | 5.15 | 5.14 | -0.19 |
| 4-Nitrophenyl | 4.70 | 4.71 | 0.21 |
Aqueous solubility is another crucial physicochemical property, especially in pharmaceutical and biological contexts. QSPR modeling has also been applied to predict the solubility of thiazolidine-4-carboxylic acid derivatives. researchgate.net
Similar to the acidity models, these QSPR studies use quantum chemical descriptors derived from ab initio calculations. researchgate.netresearchgate.net By establishing a mathematical relationship between these descriptors and the experimentally determined solubility of a set of known derivatives, a predictive model can be constructed. These models, often employing GA-PLS techniques, have shown high predictive ability for the solubility of compounds not included in the original training set. researchgate.net
Table 3: Experimental and Predicted Aqueous Solubility for Various Thiazolidine-4-Carboxylic Acid Derivatives using a QSPR Model This table illustrates the application of QSPR in predicting the solubility of these derivatives.
| Compound (Substituent at C-2) | Experimental Solubility (g/L) | Predicted Solubility (g/L) |
|---|---|---|
| H | 300.0 | 298.5 |
| Methyl | 14.0 | 14.2 |
| Ethyl | 15.0 | 14.8 |
| Propyl | 5.0 | 5.1 |
| Butyl | 2.0 | 2.2 |
| Phenyl | 0.8 | 0.7 |
| Benzyl | 0.4 | 0.5 |
Genetic Algorithm-Partial Least Squares (GA-PLS) Methodologies
Genetic Algorithm-Partial Least Squares (GA-PLS) is a sophisticated chemometric method employed in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to build predictive models. This hybrid technique leverages the strengths of both genetic algorithms for variable selection and partial least squares for regression modeling. GA is a powerful optimization tool inspired by natural evolution, used to select the most relevant molecular descriptors from a large pool, thereby avoiding overfitting and improving the model's predictive power. tubitak.gov.trresearchgate.net PLS is a statistical method that can handle datasets with more variables than observations and where variables are highly correlated, which is common when using quantum chemical descriptors. researchgate.net
In the context of thiazolidine-4-carboxylic acid derivatives, GA-PLS has been successfully applied to predict key physicochemical properties. One notable study focused on creating a QSPR model to predict the acidity constants (pKa) of various thiazolidine-4-carboxylic acid derivatives in an aqueous solution. tubitak.gov.trresearchgate.net In this research, a range of quantum chemical descriptors were first calculated using ab initio theory, including electrostatic potentials, atomic charges, and frontier molecular orbital energies (HOMO and LUMO). tubitak.gov.trresearchgate.net The genetic algorithm was then utilized to systematically search for the subset of descriptors that would yield the lowest prediction error. tubitak.gov.tr
The model established using the GA-PLS methodology demonstrated excellent predictive capability. For the prediction of acidity constants, the model resulted in relative prediction errors of less than 1.5%. tubitak.gov.trresearchgate.net The robustness of the model was confirmed by its low root mean square error of prediction. researchgate.net A similar approach was also used to model the aqueous solubility of different 2-substituted thiazolidine-4-carboxylic acid derivatives, again yielding a significant QSAR model. researchgate.net These studies underscore the utility of GA-PLS in accurately modeling the properties of thiazolidine (B150603) derivatives based on their molecular structure, providing a valuable tool for virtual screening and rational design.
| Model | Property Predicted | Key Descriptors Selected by GA | Statistical Performance | Reference |
| GA-PLS | Acidity Constant (pKa) | Quantum chemical descriptors (e.g., local charges, electrostatic potentials) | Relative Error < 1.5%; RMSEP = 0.1013 | tubitak.gov.trresearchgate.net |
| GA-PLS | Aqueous Solubility | Quantum chemical and topological descriptors (e.g., WHIM, GETAWAY) | Good correlation between experimental and predicted values | researchgate.net |
Molecular Docking and Virtual Screening for Ligand-Target Interaction Prediction
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. nih.govresearchgate.net It has become an indispensable tool in drug discovery for virtual screening of large compound libraries and for understanding the molecular basis of ligand-target interactions. For thiazolidine-4-carboxylic acid and its derivatives, molecular docking has been extensively used to explore their potential as inhibitors for a wide range of biological targets. walshmedicalmedia.comijpsjournal.com
Docking studies have provided critical insights into the specific interactions that govern the binding of these derivatives to enzyme active sites. For instance, in a study exploring tyrosinase inhibitors, molecular docking of 2,4-substituted thiazolidine derivatives revealed that hydrogen bonds and hydrophobic interactions were the primary forces involved in the ligand-protein complex. nih.gov Similarly, research targeting β-lactamase (TEM-1) showed that the active pocket has a preference for hydrophobic substituents on the 2-aryl group of the thiazolidine ring, with compounds bearing these groups showing the highest binding affinity. researchgate.net
Virtual screening and docking have also guided the rational design of thiazolidine-based inhibitors for other enzymes. Studies on urease inhibitors demonstrated that the stereochemistry at the C4 position is crucial for activity; the (4R)-thiazolidine carboxylic acid enantiomer was found to bind tightly to the bimetallic nickel center of the enzyme, whereas the 4S isomer did not. researchgate.netnih.gov In another application, various thiazolidine-4-carboxylic acid derivatives were docked against targets involved in neuroinflammation, such as NF-κB and COX-2, to predict their binding modes and prioritize compounds for further testing. nih.gov These examples highlight how computational docking elucidates structure-activity relationships and serves as a predictive tool for identifying promising therapeutic candidates within the thiazolidine-4-carboxylic acid family. ijpsjournal.comnih.gov
| Thiazolidine Derivative Type | Protein Target | PDB ID | Key Findings from Docking Study | Reference |
| 2,4-Substituted Thiazolidines | Mushroom Tyrosinase | 2Y9X | Binding is driven by hydrogen bonds and hydrophobic interactions. | nih.gov |
| 2-Aryl Thiazolidines | TEM-1 β-Lactamase | Not specified | The active site pocket prefers hydrophobic substituents. | researchgate.net |
| (4R)-Thiazolidine-4-carboxylic acid | Bacillus pasteurii Urease | Not specified | The carboxylic group of the 4R isomer binds to the active site's nickel center. | researchgate.netnih.gov |
| Various Derivatives | Antiviral Targets | 8EQS, 1XOE | Several derivatives showed binding affinities comparable to or exceeding standard drugs. | ijpsjournal.com |
| Novel Ester Derivatives | NF-κB, COX-2 | Not specified | Identified potential binding modes for key anti-inflammatory targets. | nih.gov |
Computational Studies on Stereochemical Preferences and Reaction Pathways
Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides profound insights into the stereochemical outcomes and underlying mechanisms of chemical reactions. For 2-substituted thiazolidine-4-carboxylic acids, which possess chiral centers at both the C2 and C4 positions, computational studies have been instrumental in explaining observed diastereoselectivity during their synthesis. tandfonline.comekb.eg
The synthesis of 2-aryl-thiazolidine-4-carboxylic acids from L-cysteine and aromatic aldehydes is a key reaction that produces a mixture of diastereomers. tandfonline.com A significant computational and experimental study proposed a plausible mechanism for the stereoselectivity of this reaction via an in situ imine intermediate. tandfonline.com Real-time IR monitoring and NMR studies supported the formation of this azomethine intermediate. tandfonline.com DFT calculations were then employed to explore the frontier molecular orbitals (HOMO-LUMO), predict reactivity parameters, and characterize IR bands, providing theoretical support for the proposed reaction pathway. tandfonline.comekb.eg
These computational analyses further revealed that stereochemical preference is heavily influenced by non-covalent interactions, such as hydrogen bonding. For example, in the reaction involving an aromatic aldehyde with an ortho-hydroxyl group, a strong intramolecular hydrogen bond plays a vital role in selectively stabilizing the transition state that leads to the major (2S,4R) diastereomer. tandfonline.com The single crystal X-ray structure of a resulting derivative confirmed this stereochemical outcome, validating the computational prediction. tandfonline.com Related theoretical studies on similar thiazolidinone systems have also used DFT to investigate isomerization reaction paths and determine the relative stability of different conformers and isomers, concluding that the energy gaps for conversion are often high, suggesting that one conformation is typically dominant. mdpi.comnih.gov These studies collectively demonstrate the power of computational methods to elucidate complex reaction pathways and predict stereochemical preferences in the synthesis of thiazolidine-4-carboxylic acid derivatives.
Mechanistic Investigations of 2 Hexyl 1,3 Thiazolidine 4 Carboxylic Acid and Thiazolidine 4 Carboxylic Acid Derivatives in Biochemical Systems in Vitro and Theoretical Focus
Enzyme Interaction Mechanism Studies (In Vitro)
The thiazolidine (B150603) scaffold has proven to be a versatile template for designing molecules that can interact with a range of enzymes, demonstrating potential as inhibitors or agonists. The following sections detail the mechanistic investigations of these derivatives against several key enzymatic targets.
Urease Inhibition Mechanisms and Analogue Development
Thiazolidine-4-carboxylic acid and its 2-substituted analogues have been identified as active inhibitors of urease, an enzyme that catalyzes the hydrolysis of urea. nih.gov Computational and in vitro studies have been employed to understand their mechanism of action and to guide the development of more potent analogues.
Molecular docking studies on Bacillus pasteurii urease have revealed that the inhibitory activity is significantly influenced by the stereochemistry at the 4-position of the thiazolidine ring. researchgate.net The (4R)-enantiomer demonstrates superior inhibitory potential compared to the (4S)-enantiomer. The primary mechanism of inhibition involves the carboxylic acid moiety of the thiazolidine ring interacting directly with the bimetallic nickel center in the active site of the urease enzyme. researchgate.net Specifically, both oxygen atoms of the carboxyl group can bind tightly to the nickel ions, effectively blocking the enzyme's catalytic function. researchgate.net This interaction is crucial for the compound's inhibitory effect.
The development of 4-thiazolidinone (B1220212) analogues has further expanded the chemical space for urease inhibitors. A series of these derivatives exhibited significant urease inhibitory activity, with some compounds showing potency greater than the standard inhibitor, thiourea. nih.gov Structure-activity relationship (SAR) studies and molecular docking confirmed that the binding interactions of these compounds within the enzyme's active site are key to their inhibitory function. nih.gov
Table 1: Urease Inhibition by 4-Thiazolidinone Analogues
| Compound | IC50 (µM) |
|---|---|
| Derivative 1 | 9.34 ± 0.02 |
| Derivative 2 | 8.43 ± 0.01 |
| Derivative 3 | 7.3 ± 0.04 |
| Derivative 4 | 2.31 ± 0.002 |
| Derivative 5 | 1.73 ± 0.001 |
| Thiourea (Standard) | 21.25 ± 0.15 |
This table presents a selection of 4-thiazolidinone derivatives with potent urease inhibitory activity compared to the standard inhibitor, thiourea. nih.gov
Influenza Neuraminidase Inhibition Mechanisms
Thiazolidine-4-carboxylic acid derivatives have been investigated as potential inhibitors of influenza neuraminidase (NA), a crucial enzyme for the release and spread of influenza virions. nih.gove3s-conferences.org These compounds are designed to mimic the transition state of the natural substrate, sialic acid.
A series of thiazolidine-4-carboxylic acid derivatives demonstrated moderate to potent inhibitory activity against influenza A virus neuraminidase. nih.govsci-hub.se The most potent compound in one study, compound 4f, exhibited an IC50 value of 0.14 µM, although this was still less potent than the established drug oseltamivir. nih.govsci-hub.se The synthesis of these compounds often starts from L-cysteine hydrochloride, leading to a mixture of diastereomers. sci-hub.seresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies have provided insights into the binding mechanism. nih.govturkjps.org These studies indicate that the thiazolidine derivatives occupy the four main pockets of the neuraminidase active site. sci-hub.se The models suggest that steric and hydrophobic properties of the substituents on the thiazolidine ring are critical for inhibitory activity. nih.govturkjps.org For instance, modifications based on these computational models could lead to the design of new thiazolidine-based NA inhibitors with enhanced activity. nih.govturkjps.org
Alpha-Amylase and Alpha-Glucosidase Inhibition Mechanisms
Derivatives of the thiazolidine core, particularly thiazolidine-2,4-diones (TZDs), have been identified as dual inhibitors of α-amylase and α-glucosidase. nih.govmdpi.com These enzymes are key targets in managing postprandial hyperglycemia, as they are responsible for the breakdown of complex carbohydrates into absorbable glucose. nih.govnih.gov
In vitro assays have shown that various synthesized thiazolidine derivatives exhibit moderate to potent inhibitory activities against both enzymes. nih.gov Some compounds have demonstrated greater potency than the standard drug, acarbose. researchgate.netmdpi.com For example, certain thiazole-based thiazolidinone derivatives showed IC50 values against α-amylase and α-glucosidase that were significantly lower than that of acarbose. researchgate.net A recent study on Thiazolidine-4-Carboxylic Acid Derivatives also identified compounds with potent inhibitory action against both enzymes, with some surpassing the efficacy of acarbose. researchgate.netjpbsci.com
Molecular docking studies have been instrumental in elucidating the binding modes of these inhibitors. nih.govmdpi.com The analyses suggest that the thiazolidine derivatives have a higher binding affinity for α-glucosidase compared to α-amylase. nih.gov The interactions within the active sites are typically hydrophobic, involving π-stacking with aromatic amino acid residues, and hydrogen bonding, often involving the ketone groups on the thiazolidine ring. mdpi.com The structure-activity relationship depends on the nature, number, and position of substituents on the aryl ring attached to the thiazolidine core. researchgate.net
Table 2: Inhibition of α-Amylase and α-Glucosidase by Thiazolidinone-Based Benzothiazole Derivatives
| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |
|---|---|---|
| Analogue 4 | 2.40 ± 0.70 | 3.50 ± 0.70 |
| Analogue 5 | 2.30 ± 0.05 | 4.80 ± 0.10 |
| Analogue 6 | 2.10 ± 0.70 | 3.20 ± 0.70 |
| Acarbose (Standard) | 9.10 ± 0.10 | 10.70 ± 0.10 |
This table highlights the superior inhibitory potential of selected thiazolidinone derivatives against α-amylase and α-glucosidase compared to the standard drug, acarbose. mdpi.com
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism Mechanisms
Thiazolidinediones (TZDs) are a well-established class of compounds that act as selective agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). wjpmr.com PPARγ is a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism. wjpmr.comnih.gov
The mechanism of action involves the TZD ligand binding to the ligand-binding domain (LBD) of PPARγ. bohrium.com This binding event induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). nih.gov The resulting PPARγ-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. researchgate.net This binding modulates the transcription of numerous genes involved in cellular differentiation, as well as glucose and lipid metabolism, ultimately enhancing insulin (B600854) sensitivity. wjpmr.comresearchgate.net Molecular docking studies help in designing and predicting the binding affinity of new thiazolidine derivatives to the PPARγ active site. nih.gov
Proline Metabolism Analog Studies
Thiazolidine-4-carboxylic acid is a structural analog of the amino acid proline. This similarity allows it to interact with enzymes involved in proline metabolism, leading to inhibitory effects.
Inhibition of Proline Dehydrogenase (In Vitro)
L-thiazolidine-4-carboxylic acid (T4C) has been identified as an effective in vitro inhibitor of proline dehydrogenase (PRODH), the first enzyme in the proline catabolic pathway. nih.gov PRODH catalyzes the FAD-dependent oxidation of L-proline to Δ1-pyrroline-5-carboxylate. rsc.org
Studies using mitochondria isolated from etiolated barley shoots showed that T4C significantly inhibited proline-dependent oxygen uptake, indicating a blockage of proline oxidation. nih.gov The inhibition by T4C was found to be relatively specific to proline dehydrogenase, as it had minimal effect on the oxidation of other mitochondrial substrates. nih.gov Kinetic studies have characterized T4C as a competitive inhibitor of proline oxidation. researchgate.net Furthermore, research on proline utilization A (PutA), a bifunctional enzyme with PRODH activity, has shown that thiazolidine carboxylates like T4C can serve as substrates, although T4C also acts as a simple competitive inhibitor of proline oxidation by this enzyme. researchgate.netnih.gov The ability of T4C to interfere with proline utilization is attributed to its action as an antimetabolite, competing with proline for enzymatic binding and subsequent metabolic processes. nih.gov
Effects on Amino Acid Oxidation Pathways (In Vitro)
Thiazolidine-4-carboxylic acid (T4C) and its derivatives, as structural analogs of proline, have been shown to interact with enzymes involved in amino acid metabolism. In vitro studies demonstrate that these compounds can serve as substrates for specific oxidases, thereby influencing amino acid oxidation pathways.
One key enzyme is proline dehydrogenase (PRODH), a component of the bifunctional enzyme Proline Utilization A (PutA). Research has shown that T4C is a facile substrate for the PRODH activity of PutA, exhibiting a catalytic efficiency significantly higher than that of proline itself. nih.gov Similarly, L-Thiazolidine-4-carboxylate has been identified as a substrate for L-proline dehydrogenase in membrane fractions from Escherichia coli. researchgate.net The oxidation activity for T4C in these membranes was found to be inducible by proline. researchgate.net
The stereochemistry of the thiazolidine derivative is crucial for its interaction with specific enzymes. For instance, D-thiazolidine-4-carboxylic acid has been identified as a good substrate for hog kidney D-aminoacid oxidase, an enzyme specific for D-amino acids. nih.gov This enzymatic reaction yields Δ³-thiazoline-4-carboxylic acid as the sole oxidation product. nih.gov This contrasts with the oxidation of the L-isomer by different enzyme systems, which can lead to different metabolic fates. nih.gov
These in vitro findings indicate that thiazolidine-4-carboxylic acid derivatives can enter and be processed by amino acid oxidation pathways. They act as competitive substrates, and their metabolism is dependent on both the specific derivative and the enzymatic system involved. nih.govresearchgate.net
| Substrate | Enzyme System | Key Finding | Reference |
|---|---|---|---|
| L-Thiazolidine-4-carboxylate (T4C) | Proline Utilization A (PutA) with PRODH activity | Serves as a facile substrate with catalytic efficiency higher than proline. | nih.gov |
| L-Thiazolidine-4-carboxylate (T4C) | E. coli L-proline dehydrogenase | Acts as a substrate and an inducer of the enzyme. | researchgate.net |
| D-Thiazolidine-4-carboxylic acid | Hog kidney D-aminoacid oxidase | Acts as a good substrate, yielding a stable oxidized product. | nih.gov |
Chemical Reactivity in Aqueous Biochemical Environments
The formation of the 2-substituted thiazolidine-4-carboxylic acid core structure occurs through a condensation reaction between L-cysteine and an aldehyde. ekb.egnovapublishers.com This reaction is a key aspect of their chemical reactivity in aqueous biochemical environments, as endogenous aldehydes are readily available from various metabolic processes. researchgate.netnih.gov The reaction involves the nucleophilic attack of the thiol group of cysteine on the carbonyl carbon of the aldehyde, followed by the formation of a Schiff base with the amino group and subsequent intramolecular cyclization to form the stable five-membered thiazolidine ring. mcmaster.caresearchgate.net
A variety of endogenous aldehydes can participate in this reaction. For example:
Formaldehyde , a product of one-carbon metabolism, reacts with L-cysteine to form the parent compound, thiazolidine-4-carboxylic acid. researchgate.netnih.gov
Acetaldehyde , the primary metabolite of ethanol (B145695) oxidation, condenses with L-cysteine to produce 2-methylthiazolidine-4-carboxylic acid. researchgate.netnih.gov This adduct has been detected in human blood following ethanol consumption. nih.gov
Propionaldehyde , generated from the catabolism of methionine and threonine, can react with L-cysteine to form 2-ethylthiazolidine-4-carboxylic acid. researchgate.net
Aldose sugars , such as D-galactose and D-mannose, can also undergo condensation with L-cysteine, forming 2-(polyhydroxyalkyl)-thiazolidine-4-carboxylic acids. nih.gov
This condensation reaction is significant as it can serve as a mechanism for the detoxification of metabolically produced aldehydes. researchgate.net The formation of these thiazolidine derivatives sequesters the reactive aldehyde group, potentially mitigating its cellular toxicity. researchgate.netnih.gov
The thiazolidine ring, while stable, can participate in intramolecular processes, particularly ring-chain tautomerism. In aqueous solution, the ring can exist in equilibrium with its open-chain Schiff base form. researchgate.netresearchgate.net This equilibrium is a key factor in the compound's reactivity and potential for further intramolecular reactions.
One significant process observed in vitro is the epimerization at the C-2 position of the thiazolidine ring. researchgate.net This occurs via the ring-opening to the Schiff base intermediate, followed by recyclization. The nucleophilic attack of the thiol group can occur from either face of the imine, leading to a mixture of diastereomers. researchgate.net This process has been observed for 2-(4-nitrophenyl)thiazolidine-4-carboxylic acid, where a single isomer was found to convert into a diastereomeric mixture in solution over time. researchgate.net
More complex intramolecular cyclizations can also occur depending on the substituents. For instance, the reaction of (R)-cysteine with 2-nitrobenzaldehyde (B1664092) can lead to the formation of 3,5-bis-(2-nitrophenyl)tetrahydro-1H-thiazolo[3,4-c]oxazol-1-one. researchgate.net This product results from further intramolecular reactions following the initial thiazolidine formation, demonstrating the potential for the thiazolidine structure to serve as an intermediate for more complex heterocyclic systems in certain contexts. researchgate.net
DNA Binding Mechanisms (In Vitro)
Certain derivatives of thiazolidine-4-carboxylic acid, particularly when complexed with metal ions, have demonstrated the ability to interact with DNA in vitro. researchgate.netresearchgate.net These interactions can range from non-covalent binding to oxidative cleavage of the DNA backbone.
A study investigating a copper (II) complex of a thiazolidine-4-carboxylic acid derivative (derived from D-penicillamine and 3-methoxy salicylaldehyde) revealed significant DNA binding activity. researchgate.net Using various spectroscopic techniques, it was determined that the complex interacts with calf thymus DNA (CT-DNA). The binding mechanism is likely intercalative, where the planar aromatic part of the ligand inserts between the base pairs of the DNA double helix. This mode of binding is supported by absorption and fluorescence spectroscopy data. researchgate.net
In addition to binding, these complexes can exhibit nuclease activity. Gel electrophoresis studies have shown that the copper complex can induce cleavage of pUC19 plasmid DNA. researchgate.net This suggests that the thiazolidine derivative, when chelated to a redox-active metal like copper, can participate in redox reactions that generate reactive oxygen species (ROS) in proximity to the DNA, leading to strand scission. researchgate.net The ability of some thiazolidine derivatives to oxidatively cleave DNA has also been noted elsewhere. researchgate.net
| Activity | Methodology | Observation | Inferred Mechanism | Reference |
|---|---|---|---|---|
| DNA Binding | Absorption & Fluorescence Spectroscopy with CT-DNA | Changes in absorbance and fluorescence intensity upon addition of DNA. | Intercalative binding between DNA base pairs. | researchgate.net |
| DNA Cleavage | Agarose Gel Electrophoresis with pUC19 Plasmid DNA | Conversion of supercoiled DNA to nicked and linear forms. | Oxidative cleavage, likely via generation of ROS. | researchgate.net |
Investigation of Biochemical Pathway Intermediates and Metabolites
In vitro studies of thiazolidine-4-carboxylic acid (T4C) metabolism have identified several key intermediates and ultimate metabolic products. The metabolic fate of T4C is largely dependent on the enzymatic systems it encounters.
When T4C is oxidized by proline dehydrogenase (PRODH), the initial product is an unstable imine, Δ²-thiazoline-4-carboxylic acid. nih.gov This intermediate does not serve as a substrate for the next enzyme in the proline catabolic pathway, L-glutamate-γ-semialdehyde dehydrogenase (GSALDH). nih.gov Instead, Δ²-thiazoline-4-carboxylic acid undergoes non-enzymatic hydrolysis in the aqueous environment to yield L-cysteine. nih.gov This pathway effectively positions T4C as a prodrug or delivery molecule for L-cysteine. researchgate.net
In other biological systems, such as membrane fractions from E. coli, the oxidation of T4C has been reported to form N-formylcysteine. researchgate.net This intermediate is subsequently hydrolyzed to produce formate (B1220265) and cysteine. researchgate.net This represents an alternative metabolic route following the initial oxidation step.
The metabolism of the D-isomer proceeds differently. Oxidation of D-thiazolidine-4-carboxylic acid by D-aminoacid oxidase produces Δ³-thiazoline-4-carboxylic acid. nih.gov Unlike the Δ²-isomer formed from L-T4C, this product does not appear to undergo further spontaneous degradation, indicating a different metabolic endpoint for the D-enantiomer in this specific enzymatic reaction. nih.gov
Metabolomic analyses have also confirmed the formation of various 2-substituted thiazolidine-4-carboxylic acids as metabolic products themselves. In Entamoeba histolytica, L-cysteine was shown to be metabolized into T4C, 2-methyl T4C, and 2-ethyl T4C through condensation with endogenous formaldehyde, acetaldehyde, and propionaldehyde, respectively. researchgate.net These findings highlight that in addition to being metabolized, these compounds are also formed as intermediates within cellular metabolic networks. researchgate.net
Applications As Building Blocks and Ligands in Advanced Organic Chemistry and Materials Science
Chiral Building Blocks in Asymmetric Synthesis
The inherent chirality of 2-Hexyl-1,3-thiazolidine-4-carboxylic acid, derived from the natural amino acid L-cysteine, establishes it as a valuable chiral building block in asymmetric synthesis. The stereogenic center at the C4 position (and potentially at the C2 position, depending on the synthesis conditions) provides a scaffold for the stereocontrolled synthesis of complex organic molecules.
The rigid thiazolidine (B150603) ring structure effectively shields one face of the molecule, allowing for diastereoselective reactions. This steric hindrance guides the approach of incoming reagents, leading to the preferential formation of one stereoisomer over another. For instance, derivatives of thiazolidine-4-carboxylic acid have been successfully employed as organocatalysts in asymmetric aldol (B89426) reactions, demonstrating their ability to induce high levels of enantioselectivity. ingentaconnect.combenthamdirect.combenthamdirect.com In these reactions, the thiazolidine moiety helps to create a chiral environment around the catalytic site, dictating the stereochemical outcome of the carbon-carbon bond formation. researchgate.net The presence of the hexyl group at the C2 position can further influence the steric environment, potentially enhancing the selectivity of certain transformations.
The general strategy involves utilizing the thiazolidine as a chiral auxiliary. The carboxylic acid group can be modified, and subsequent reactions on other parts of the molecule are directed by the stereocenters of the thiazolidine ring. After the desired stereochemistry is established, the thiazolidine ring can be cleaved or further modified, yielding an enantiomerically enriched target molecule. This "chiral pool" approach is a powerful strategy in the synthesis of pharmaceuticals and other bioactive compounds where specific stereoisomers are required for activity. nih.gov
| Reaction Type | Catalyst Type | Substrates | Key Outcome | Reference |
|---|---|---|---|---|
| Aldol Reaction | Thiazolidine-derived prolinamide | Aliphatic ketones and aromatic aldehydes | High diastereoselectivity (up to 91%) and enantioselectivity (up to 88%) | benthamdirect.com |
| Aldol Reaction | Thiazolidine-thiourea organocatalyst | Acetone and p-nitrobenzaldehyde | Good conversion (up to 84%) and enantiomeric ratios (up to 94.5:5.5 R:S) | ingentaconnect.combenthamdirect.com |
| Neber Reaction | Thiazolidine-derived thioureas | β-ketoxime-1H-tetrazoles | Synthesis of chiral 2-(tetrazol-5-yl)-2H-azirines | researchgate.net |
Ligands in Metal Catalysis and Coordination Chemistry
The this compound molecule possesses multiple heteroatoms (N, S, O) that can act as coordination sites for metal ions, making it an effective ligand in coordination chemistry and metal catalysis. Typically, it functions as a bidentate ligand, coordinating to a metal center through the deprotonated carboxylate oxygen and the nitrogen atom of the thiazolidine ring. ekb.egekb.eg This forms a stable five-membered chelate ring, a common structural motif in coordination chemistry.
The nature of the substituent at the C2 position can significantly modulate the electronic and steric properties of the resulting metal complex. The electron-donating hexyl group can influence the electron density at the metal center, which in turn affects the catalytic activity of the complex. Studies on related thiazolidine-4-carboxylic acid derivatives have shown their ability to form stable complexes with a variety of transition metals, including Cu(II), Fe(II), and VO(II). ekb.egekb.eg These complexes have defined geometries and can serve as catalysts for various organic transformations. For example, metal complexes involving thiazolidine-based ligands can be designed to catalyze oxidation, reduction, or carbon-carbon bond-forming reactions. The chiral nature of the ligand can also be exploited to develop catalysts for asymmetric catalysis, where the metal complex selectively produces one enantiomer of the product.
| Metal Ion | Ligand Derivative | Coordination Mode | Resulting Complex Geometry (Postulated) | Reference |
|---|---|---|---|---|
| Cu(II) | (2R,4R)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid | Bidentate (N, O) | Distorted octahedral | ekb.eg |
| Fe(II) | (2R,4R)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid | Bidentate (N, O) | Octahedral | ekb.eg |
| VO(II) | (2R,4R)-2-(2-hydroxynaphthalen-1-yl)thiazolidine-4-carboxylic acid | Bidentate (N, O) | Square pyramidal | ekb.eg |
| Au(I) | Thiazolidine–thiourea derivatives | Monodentate (S from thiourea) | Linear | rsc.org |
Supramolecular Assemblies for Advanced Materials Applications
The structure of this compound is well-suited for the formation of supramolecular assemblies. These are complex, ordered structures formed through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the N-H group in the thiazolidine ring can also act as a hydrogen bond donor. These interactions can lead to the formation of one-, two-, or three-dimensional networks. researchgate.net
The long hexyl chain at the C2 position introduces significant hydrophobic character to the molecule. In polar solvents, these hydrophobic chains will tend to aggregate to minimize contact with the solvent, driving the self-assembly process. These alkyl chain interactions, a form of van der Waals force, play a crucial role in the stability and morphology of the resulting supramolecular structure. nih.govnih.gov The interplay between the directional hydrogen bonds and the non-directional hydrophobic interactions can lead to the formation of various architectures, such as fibers, ribbons, or sheets, which can entrap solvent molecules to form gels.
Porous materials are of great interest for gas storage applications, particularly for the capture of carbon dioxide (CO2). rsc.orgrsc.orgmdpi.com One important class of such materials is Metal-Organic Frameworks (MOFs), which are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The carboxylic acid group of this compound makes it a suitable candidate for use as an organic linker in the synthesis of MOFs.
In such a framework, the thiazolidine derivative would be deprotonated and coordinate to metal centers, forming a porous, three-dimensional structure. The size and shape of the pores within the MOF are determined by the geometry of the metal coordination sphere and the length and rigidity of the organic linker. The hexyl group would project into the pores of the framework, influencing their size and chemical environment. This could be tuned to create pores that are optimal for the selective adsorption of specific gases, such as CO2. The nitrogen and sulfur atoms within the thiazolidine ring could also provide additional binding sites for CO2, potentially enhancing the material's storage capacity and selectivity.
Supramolecular assemblies can be designed to act as highly sensitive and selective biosensors. rsc.org The principle behind such a sensor is that the binding of a target analyte disrupts the non-covalent interactions holding the assembly together, leading to a measurable change in its properties, such as fluorescence. researchgate.net
A supramolecular assembly of this compound could be functionalized to create a biosensor. For example, a fluorescent dye could be incorporated into the assembly. If the assembly is designed to have specific recognition sites for a target biomolecule, the binding of this molecule could cause the assembly to disassemble or undergo a conformational change. This would alter the environment of the fluorescent dye, leading to a "turn-on" or "turn-off" fluorescent signal that can be easily detected. Thiazolidine-based fluorescent sensors have been developed for the detection of metal ions like aluminum, demonstrating the potential of this scaffold in sensor design. researchgate.net The self-assembly properties and the potential for chemical modification make these thiazolidine-based supramolecular architectures promising platforms for the development of next-generation biosensors.
The ordered, three-dimensional networks found in supramolecular gels and crystals can act as "soft" templates to control chemical reactions. nih.gov The cavities and channels within these self-assembled structures can serve as nano-reactors, pre-organizing reactant molecules in a specific orientation that facilitates a desired reaction pathway.
Future Directions and Emerging Research Avenues for 2 Hexyl 1,3 Thiazolidine 4 Carboxylic Acid and Thiazolidine Chemistry
Exploration of Novel Synthetic Pathways and Catalytic Approaches
The synthesis of the thiazolidine (B150603) scaffold is a well-established area of organic chemistry, but significant opportunities exist for innovation, particularly in the context of green chemistry and catalytic efficiency. nih.gov Future research will likely move beyond traditional condensation reactions to explore novel, more efficient synthetic routes for 2-Hexyl-1,3-thiazolidine-4-carboxylic acid and its derivatives.
Emerging areas of focus include the development and application of advanced catalytic systems. nih.gov This involves the use of metal-based catalysts, such as copper and palladium nanoparticles, and organocatalysts to improve reaction rates, yields, and selectivity. nih.govnih.govresearchgate.net Solvent-free reactions and the use of greener, reusable catalysts like ionic liquids or biopolymer-based solid acids are also gaining traction, aiming to reduce the environmental impact of synthesis. nih.gov One-pot, multicomponent reactions (MCRs) represent another promising frontier, as they allow for the construction of complex thiazolidine derivatives in a single step, which improves atom economy and simplifies purification processes. nih.gov The investigation of microwave-assisted synthesis could also significantly reduce reaction times compared to conventional heating methods. researchgate.net Applying these modern synthetic strategies to this compound could lead to more economical and sustainable production methods.
Table 1: Comparison of Modern Catalytic Approaches in Thiazolidine Synthesis
| Catalytic Approach | Catalyst Examples | Key Advantages | Potential for this compound Synthesis |
|---|---|---|---|
| Metal Catalysis | Cu(OAc)₂, Palladium Nanoparticles | High yields, potential for novel transformations. nih.govresearchgate.net | Optimization of yield and purity. |
| Acid Catalysis | p-TSA, Sulfamic Acid, Heteropolyacids | Effective for cyclocondensation, high yields. nih.govresearch-nexus.net | Streamlining the core ring formation. |
| Ionic Liquids | [Et₃NH][HSO₄] | Reusable, environmentally friendly, high purity of products. nih.gov | Development of greener synthetic protocols. |
| Biopolymer-Based Catalysts | β-cyclodextrin-SO₃H | Heterogeneous, reusable, safe, and uses water as a solvent. nih.gov | Enhancing the sustainability of the synthesis process. |
| Solvent-Free Synthesis | Ammonium Persulfate (APS) | High atom economy, economical, reduced waste. nih.gov | Minimizing environmental impact and production costs. |
Advanced Structural Characterization of Transient Species and Dynamic Behavior
A deeper understanding of the structure and dynamic behavior of this compound is crucial for predicting its interactions and reactivity. While standard characterization techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry are routine, future research will employ more advanced methods to study the molecule in greater detail. semanticscholar.orgacs.orgnih.gov
X-ray crystallography, for instance, can provide precise information on the solid-state conformation of thiazolidine derivatives, revealing details about the puckering of the five-membered ring and the stereochemical relationships between substituents. nih.gov Such studies have shown that thiazolidine rings can adopt various conformations, such as twisted or envelope forms, which can be influenced by the substituents. nih.gov Future work could focus on obtaining a crystal structure for this compound to elucidate the influence of the hexyl group on its three-dimensional structure. Furthermore, computational methods like Density Functional Theory (DFT) studies can complement experimental data, offering insights into the electronic structure and stability of different conformers and transient species that may exist in solution. nih.gov
Refined Computational Models for Comprehensive Structure-Activity/Property Relationships
Computational modeling is an indispensable tool in modern medicinal chemistry for predicting the biological activity and physicochemical properties of molecules. For thiazolidine derivatives, Quantitative Structure-Activity Relationship (QSAR) studies are increasingly used to build models that correlate molecular descriptors with biological functions. researchgate.netnih.gov
Future research will focus on developing more refined and predictive computational models for this compound. This involves the use of 2D- and 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to identify the key structural features that govern its activity. nih.govjchemlett.com These models can quantify the contributions of steric, electrostatic, and hydrophobic properties to the molecule's function, providing a rational basis for designing new analogues with enhanced activity. nih.gov Such models have successfully identified that electrostatic and steric properties can have a predominant influence on the biological activity of thiazolidine compounds. researchgate.netnih.gov By applying these advanced modeling techniques, researchers can screen virtual libraries of related compounds, prioritizing the synthesis of those with the most promising predicted properties. nih.gov
Table 2: Computational Modeling Techniques in Thiazolidine Research
| Modeling Technique | Abbreviation | Key Descriptors/Focus | Application in Thiazolidine Chemistry |
|---|---|---|---|
| Quantitative Structure-Activity Relationship | QSAR | Correlates molecular descriptors (e.g., topological, electronic) with biological activity. researchgate.netssrn.com | Predicting the activity of new derivatives and understanding the structural basis of their function. jchemlett.com |
| Comparative Molecular Field Analysis | CoMFA | 3D analysis of steric and electrostatic fields. nih.gov | Mapping favorable and unfavorable regions around the molecule to guide structural modifications. nih.gov |
| Comparative Molecular Similarity Indices Analysis | CoMSIA | 3D analysis of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov | Providing a more detailed understanding of the structural requirements for activity. nih.gov |
| Molecular Docking | - | Predicts the preferred orientation of a ligand when bound to a receptor. nih.gov | Identifying potential biological targets and understanding binding interactions at the atomic level. nih.govresearchgate.net |
Development of Mechanistic Probes for Specific Biochemical Pathways
The diverse biological activities reported for the thiazolidine scaffold suggest its potential as a core structure for developing chemical probes. nih.gov These probes are valuable tools for studying specific biochemical pathways and understanding the mechanisms of action of bioactive compounds.
Future research could involve the strategic modification of this compound to create such probes. For example, incorporating reporter groups like fluorescent tags or photoaffinity labels would allow for the visualization and identification of its cellular targets. Alternatively, introducing chemically reactive groups could enable the covalent labeling of binding partners within a biological system. Given that thiazolidine derivatives have been explored as inhibitors of various enzymes, probes based on the this compound structure could be designed to investigate the active sites and mechanisms of these enzymes. nih.gov
Integration of this compound into Complex Chemical Architectures and Macromolecules
The thiazolidine ring is a versatile building block that can be incorporated into larger and more complex molecular structures to impart specific properties. researchgate.net An emerging area of research is the use of thiazolidine chemistry to synthesize advanced materials and complex bioactive molecules. nih.gov
Methodological Advancements in Analytical Detection and Quantification for Research Purposes
The ability to accurately detect and quantify this compound in various matrices is essential for its study in biological and chemical systems. While standard chromatographic and spectroscopic methods are effective, there is a continuous drive to develop more sensitive, rapid, and high-throughput analytical techniques.
Future research in this area will likely focus on optimizing and validating advanced analytical methods. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), is a powerful tool for the separation and quantification of thiazolidine derivatives in complex mixtures like biological fluids. nih.gov Method development could focus on improving separation efficiency, lowering detection limits, and simplifying sample preparation. For instance, new derivatization strategies could be employed to enhance the detection of the molecule by UV or fluorescence detectors. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) also represents a viable technique, particularly after chemical derivatization to increase the volatility of the analyte. nih.gov The development of robust and validated analytical methods is a prerequisite for detailed pharmacokinetic, metabolic, and mechanistic studies of this compound. researchgate.net
Table 3: Analytical Methods for Thiazolidine Derivative Quantification
| Analytical Method | Abbreviation | Principle | Key Advantages for Research |
|---|---|---|---|
| High-Performance Liquid Chromatography | HPLC | Separation based on differential partitioning between a mobile and stationary phase. nih.gov | Versatile, widely applicable, can be coupled with various detectors for high sensitivity and specificity. nih.govresearchgate.net |
| Gas Chromatography-Mass Spectrometry | GC-MS | Separation of volatile compounds followed by mass-based detection. nih.gov | High resolution and sensitivity, provides structural information for identification. nih.gov |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. semanticscholar.orgresearchgate.net | Unambiguous structure elucidation and characterization of synthesized compounds. jmchemsci.com |
| Infrared Spectroscopy | IR | Measures the absorption of infrared radiation by molecular vibrations to identify functional groups. semanticscholar.orgacs.org | Rapid confirmation of key structural features (e.g., carbonyl groups) in synthesized molecules. jmchemsci.com |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
